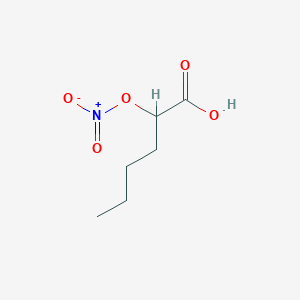2-(Nitrooxy)hexanoic acid
CAS No.: 73276-32-1
Cat. No.: VC19346191
Molecular Formula: C6H11NO5
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 73276-32-1 |
|---|---|
| Molecular Formula | C6H11NO5 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 2-nitrooxyhexanoic acid |
| Standard InChI | InChI=1S/C6H11NO5/c1-2-3-4-5(6(8)9)12-7(10)11/h5H,2-4H2,1H3,(H,8,9) |
| Standard InChI Key | JEDGAPUZBUOYQF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C(=O)O)O[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-(Nitrooxy)hexanoic acid has the molecular formula C₆H₁₁NO₅ and a molecular weight of 177.16 g/mol . Its IUPAC name is 2-nitrooxyhexanoic acid, and it features a carboxylic acid group at the first carbon and a nitrooxy group at the second carbon (Figure 1). Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | 1.9 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 5 | |
| Topological Polar SA | 92.4 Ų |
The compound’s SMILES notation is CCCCC(C(=O)O)ON+[O-], and its InChIKey is JEDGAPUZBUOYQF-UHFFFAOYSA-N . The presence of both nitrooxy and carboxylic acid groups confers polarity, influencing solubility and reactivity.
Synthesis and Industrial Preparation
Key Synthetic Routes
While direct synthesis methods for 2-(nitrooxy)hexanoic acid are less documented, analogous pathways for nitrooxy-containing compounds provide insights. For example, 6-(nitrooxy)hexanoic acid—a positional isomer—is synthesized via nitration of hexanoic acid derivatives. A patented method involves:
-
Protection of hydroxyl groups: Using boronate esters to shield reactive sites during coupling .
-
Coupling with acyl chlorides: Reacting protected intermediates with 6-(nitrooxy)hexanoyl chloride .
-
Deprotection: Removing boronate groups under basic conditions to yield the final product .
For 2-(nitrooxy)hexanoic acid, a similar approach could involve nitration of 2-hydroxyhexanoic acid, though this remains speculative without explicit literature .
Purification and Scalability
Industrial processes emphasize purity, critical for pharmaceutical applications. Chromatographic techniques (e.g., silica gel column chromatography) are employed to remove impurities like 6-chlorohexanoyl esters, achieving ≥98% purity . Solvent systems such as methylene chloride and methanol are optimized for large-scale production .
Pharmacological Applications and Mechanisms
Role in Nitric Oxide Donation
Nitrooxy groups are recognized for their NO-donating capacity, which vasodilates ocular and systemic vasculature. While 2-(nitrooxy)hexanoic acid itself is not directly cited in therapeutics, its structural analogs—e.g., NCX 470 (a 6-(nitrooxy)hexanoic acid-bimatoprost conjugate)—demonstrate significant intraocular pressure (IOP)-lowering effects in glaucoma models . NCX 470’s efficacy stems from dual mechanisms:
-
Prostaglandin activity: Enhancing uveoscleral outflow via bimatoprost acid .
-
NO-mediated effects: Increasing trabecular meshwork permeability and cGMP levels .
Analytical Characterization
Spectroscopic Identification
-
Mass Spectrometry: LC-MS/MS confirms molecular ions at m/z 177.16 (M+H⁺) .
-
NMR: Predicted signals include δ 4.5 ppm (nitrooxy CH₂) and δ 12.1 ppm (carboxylic acid proton) .
-
Chromatography: Reverse-phase HPLC with UV detection (λ = 210 nm) resolves impurities to <0.2% .
Stability and Degradation
Nitrooxy compounds are sensitive to hydrolysis and light. Stability studies recommend storage at -20°C in inert solvents (e.g., ethanol) . Degradation products may include hexanoic acid and nitric oxide, necessitating rigorous purity assessments during synthesis .
Future Directions and Research Gaps
-
Therapeutic Exploration: Direct evaluation of 2-(nitrooxy)hexanoic acid in disease models (e.g., hypertension, glaucoma) is warranted.
-
Synthetic Optimization: Developing catalytic nitration methods could enhance yield and sustainability .
-
Safety Profiling: Chronic toxicity and genotoxicity studies are needed to validate pharmaceutical suitability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume